molecular formula C18H38N2O B1328776 Stearic acid hydrazide CAS No. 4130-54-5

Stearic acid hydrazide

Cat. No. B1328776
CAS RN: 4130-54-5
M. Wt: 298.5 g/mol
InChI Key: BYTFESSQUGDMQQ-UHFFFAOYSA-N
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Description

Stearic acid hydrazide is a derivative of stearic acid, which is a long-chain fatty acid. The modification of stearic acid by introducing a hydrazide group involves the replacement of the carboxylic acid group with a hydrazide functional group. This alteration can significantly change the chemical and physical properties of the molecule, making it useful for various applications, including the synthesis of more complex molecules and materials .

Synthesis Analysis

The synthesis of N-(benzoyl) this compound, a specific derivative of this compound, has been reported to be achieved through the reaction of benzoyl hydrazine with stearyl chloride, which is derived from stearic acid via acylation. The reaction conditions were optimized to achieve a high yield of 92.9%, with the best conditions being a molar ratio of 1:1 for benzoyl hydrazine to stearyl chloride, a reaction time of 6 hours, and a temperature of 70°C .

Molecular Structure Analysis

The molecular structure of N-(benzoyl) this compound has been characterized using Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR). Additionally, the structure was optimized using the semiempirical PM3 method, which is a computational technique used to predict the geometry and energy of molecules .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including complex formation with metal ions. For instance, the condensation product of this compound with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been shown to form complexes with Cu(II) and Ni(II) ions. The composition and structure of these complexes depend on the nature of the metal and the acid residue, and they have been investigated using spectral methods and quantum-chemical simulations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be quite distinct from stearic acid itself. For example, the thermal stability of N-(benzoyl) this compound was analyzed using thermal gravimetric analysis (TGA), and it was found that the thermal stability is affected by the heating rate. Moreover, the incorporation of N-(benzoyl) this compound into Poly(L-lactic acid) (PLLA) enhanced the tensile strength, modulus, and elongation at break of the polymer, indicating that the hydrazide derivative can improve the mechanical properties of materials .

In terms of safety, stearic hydrazide has been reported to be used in cosmetic products at low concentrations. However, its safety has not been fully documented or substantiated, and it is currently prohibited for use in cosmetics by the European Economic Community. More safety test data are needed to substantiate its safety for cosmetic use .

Lastly, the deoxygenation of stearic acid to form stearic anhydride has been studied as a potential pathway for the production of olefins. This process involves the decarbonylation and ketonization of stearic acid over a Pd/Al2O3 catalyst at 523 K, which is a significant step towards developing a selective low-temperature process for converting fatty acids into olefins . Additionally, the hydrodeoxygenation of stearic acid into n-heptadecane has been investigated using Pd nanoparticles embedded in a mesoporous hypercrosslinked polystyrene matrix, providing insights into the kinetics of this reaction .

Scientific Research Applications

Cosmetic Products Safety Assessment

Stearic Hydrazide has been used in cosmetic products at concentrations below 1.0%. However, its safety for use in cosmetics is not well-documented, leading to concerns and its prohibition in cosmetic products by the European Economic Community. The safety of Stearic Hydrazide in cosmetics remains unsubstantiated, indicating a need for more safety test data (International Journal of Toxicology, 1991).

Synthesis and Material Performance

The synthesis of N-(benzoyl) stearic acid hydrazide from benzoyl hydrazine and stearyl chloride, derived from stearic acid, has been investigated. This research explored how reaction conditions affect yield, finding an optimized condition that led to a 92.9% yield. N-(benzoyl) this compound was found to enhance the tensile strength and thermal stability of Poly(L-lactic acid)(PLLA) (E-journal of Chemistry, 2012).

Interaction with Transition Group Metals

Stearic acid, in combination with tubazide and copper salts of various aliphatic acids, has been studied to determine the biological activity of the resulting complexes. This research is particularly significant in the context of improving therapeutic properties and activity against resistant forms of tubercle bacillus (Pharmaceutical Chemistry Journal, 1980).

Surface Modification in Polymer Formulations

Stearic acid is noted for its ability to interact with various surfaces, creating layer structures that reduce surface energy and increase hydrophobic character. This property is beneficial in composite system compounding, aiding in viscosity reduction, filler/matrix compatibility, and filler dispersion improvement (Journal of Industrial and Engineering Chemistry, 2021).

Thermal Analysis and Composite Material Enhancement

The use of stearic acid in enhancing the thermal stability and strength of aligned short hemp fibre mats, as well as their potential as reinforcement in polypropylene matrix composites, has been studied. Stearic acid appears to increase hydrophobicity and thermal stability in these materials (Cellulose, 2021).

Safety and Hazards

Stearic acid hydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

octadecanehydrazide
Source PubChem
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InChI

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTFESSQUGDMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063316
Record name Octadecanoic acid, hydrazide
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Molecular Weight

298.5 g/mol
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CAS RN

4130-54-5
Record name Stearic acid, hydrazide
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Record name Octadecanoic acid, hydrazide
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Record name Stearic acid hydrazide
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Record name Octadecanoic acid, hydrazide
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Record name Octadecanoic acid, hydrazide
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Record name Stearohydrazide
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Record name STEARIC HYDRAZIDE
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Synthesis routes and methods

Procedure details

1.8 g (4.52 mmol) stearic acid tert-butylcarbazate is dissolved in 3 ml trifluoracetic acid, stirred for 15 min and the solvent is removed under vacuum. The mixture is treated with 30 ml dry ether and the precipitate formed is filtered out and washed twice with 50 ml dry diethyl ether. After drying under high vacuum, 1.03 g stearic acid hydrazide is obtained; Rf=0.66 (ethyl acetate/methanol 1/1)
Name
stearic acid tert-butylcarbazate
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of Stearic Acid Hydrazide in material science?

A1: this compound shows promise as a material additive, specifically for enhancing the mechanical properties of polymers. Studies have demonstrated its ability to improve the tensile strength, modulus, and elongation at break of Poly(L-lactic acid) (PLLA) []. This suggests potential applications in developing stronger and more durable bioplastics.

Q2: How does the thermal stability of this compound impact its potential applications?

A2: Thermal stability is a crucial factor for many applications. Research indicates that the thermal stability of this compound is influenced by the heating rate []. This information is essential when considering processing temperatures and potential applications where the compound is subjected to heat.

Q3: Can this compound be used to synthesize other valuable compounds?

A3: Yes, this compound serves as a valuable precursor in organic synthesis. For example, it can be reacted with ethyl oleate to synthesize 2,5-disubstituted-1,3,4-oxadiazoles []. This highlights its versatility in producing a range of potentially bioactive heterocyclic compounds.

Q4: Are there any applications of this compound in the field of agriculture or animal feed?

A4: Research suggests that this compound could be present in fermented crop residues intended as animal feed supplements. Specifically, it was identified in wheat bran fermented with Aspergillus terreus CDBB H-194, which was being investigated for its lovastatin production potential []. Further research is needed to assess its impact on rumen microorganisms and overall feed safety.

Q5: What analytical techniques are commonly employed to characterize this compound?

A5: Several analytical techniques are crucial for characterizing this compound. These include:

  • FT-IR Spectroscopy: Used to identify functional groups and confirm the structure [].
  • 1H NMR Spectroscopy: Provides detailed information about the hydrogen environments within the molecule [].
  • GC-MS: This technique, particularly useful for complex mixtures, was employed to identify this compound in fermented wheat bran [].

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